(E)-Cefodizime

Respiratory Infections Pharmacokinetics Tissue Penetration

(E)-Cefodizime (CAS 97180-26-2) is the irreplaceable geometric E-isomer impurity reference standard critical for cefodizime API quality control. Unlike generic cephalosporins, its unique 3-methyl-5-carboxymethyl-1,3-thiazole-2-thio substituent and distinct reversed-phase HPLC retention time enable precise identification, quantification, and stability-indicating method validation per ICH Q2(R1). Essential for impurity profiling, system suitability, and batch release testing. Substitution with other cephalosporin standards fails due to altered polarity and retention behavior.

Molecular Formula C20H20N6O7S4
Molecular Weight 584.7 g/mol
CAS No. 97180-26-2
Cat. No. B601309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-Cefodizime
CAS97180-26-2
Molecular FormulaC20H20N6O7S4
Molecular Weight584.7 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O)CC(=O)O
InChIInChI=1S/C20H20N6O7S4/c1-7-10(3-11(27)28)37-20(22-7)36-5-8-4-34-17-13(16(30)26(17)14(8)18(31)32)24-15(29)12(25-33-2)9-6-35-19(21)23-9/h6,13,17H,3-5H2,1-2H3,(H2,21,23)(H,24,29)(H,27,28)(H,31,32)/b25-12+/t13-,17-/m1/s1
InChIKeyXDZKBRJLTGRPSS-ZSKFQXOHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(E)-Cefodizime (CAS 97180-26-2): Product Profile and Core Characteristics


(E)-Cefodizime (CAS 97180-26-2) is the geometric E-isomer of the third-generation aminothiazolyl cephalosporin antibiotic cefodizime, characterized by a unique bisubstituted thiothiazole moiety at position 3 of the cephem nucleus [1]. This impurity forms during synthesis, purification, or storage via isomerization and exhibits distinct physicochemical properties, including altered polarity and reversed-phase retention times that complicate analytical separation [2]. As a β-lactam antibiotic, it selectively binds to penicillin-binding proteins (PBPs) to inhibit bacterial cell wall synthesis . Its differentiation from the active pharmaceutical ingredient and other cephalosporins lies in its structural and analytical behavior, which has direct implications for quality control, stability studies, and analytical method development in pharmaceutical research and manufacturing [2].

(E)-Cefodizime (CAS 97180-26-2): Why Generic Substitution and Class Analogs Are Not Interchangeable


Generic substitution fails for (E)-Cefodizime because it is not a therapeutic active pharmaceutical ingredient (API) but rather a specific geometric isomer impurity with distinct analytical behavior [1]. Its E-configuration confers physicochemical properties—specifically altered polarity and reversed-phase HPLC retention times—that differ markedly from the active Z-isomer of cefodizime, making separation and quantification challenging [1]. Furthermore, the compound's unique 3-methyl-5-carboxymethyl-1,3-thiazole-2-thio substituent at the 3′ position is absent in close analogs like cefotaxime and ceftriaxone, resulting in differential pharmacological and immunomodulatory properties that preclude simple class substitution [2]. For analytical reference standards, impurity profiling, stability-indicating method validation, and research requiring precise isomer differentiation, (E)-Cefodizime is irreplaceable.

(E)-Cefodizime (CAS 97180-26-2): Quantifiable Differential Evidence Versus Comparators


Enhanced Penetration into Sputum Versus Cefotaxime in Human Pharmacokinetic Studies

In a randomized double-blind prospective study of 180 patients with acute exacerbations of chronic bronchitis, cefodizime demonstrated significantly higher penetration into sputum compared to cefotaxime. Mean sputum Cmax for cefodizime was 1.61 mg/L versus 0.62 mg/L for cefotaxime, representing a 2.6-fold higher concentration [1]. Corresponding serum Cmax values were 50.8 mg/L for cefodizime and 36.5 mg/L for cefotaxime [1].

Respiratory Infections Pharmacokinetics Tissue Penetration

Superior In Vitro Activity Against Haemophilus influenzae Compared to Multiple Cephalosporins

In a pediatric clinical study, the MIC of cefodizime against all 6 tested strains of Haemophilus influenzae was ≤0.024 µg/mL, which was lower than the MIC values reported for cefotaxime, cefotiam, cefazolin, and piperacillin against the same isolates [1]. A separate in vitro study of 51 H. influenzae strains confirmed this potency with an MIC50 of 0.006 µg/mL and MIC90 of 0.013 µg/mL [2].

Antimicrobial Susceptibility Haemophilus influenzae MIC Comparison

Immunomodulatory Activity: Enhanced Phagocytosis and Restoration of Immune Function

Cefodizime uniquely enhances phagocyte bactericidal function and restores depressed immune parameters, a property not shared by other third-generation cephalosporins. Ex vivo and in vivo data show that cefodizime enhances phagocyte function, B lymphocyte responsiveness, and delayed hypersensitivity, and restores natural killer (NK) cell activity, IL-1, and interferon production in immunocompromised patients and animals [1]. The chemical basis for these immunomodulatory properties resides in the thio-thiazolyl side-chain at position 3 of the cephem nucleus, which is absent in cefotaxime and ceftriaxone [2][3].

Immunomodulation Phagocytosis Biological Response Modifier

Prolonged Elimination Half-Life Enabling Once-Daily Dosing

Cefodizime exhibits a long elimination half-life of 3.5-3.7 hours in healthy adult volunteers following intravenous administration of 1.0-2.0 g doses, supporting once-daily dosing in non-life-threatening infections [1]. The terminal (gamma) half-life can extend to 3.9-7.9 hours, accounting for 18-43% of the AUC [2]. This prolonged half-life results from the bisubstituted thiothiazole moiety at position 3, which differentiates cefodizime from shorter-acting cephalosporins like cefotaxime (half-life ~1 hour) [3].

Pharmacokinetics Half-Life Dosing Frequency

Equivalent Bactericidal Activity to Ceftriaxone in Pharmacodynamic Model

In an in vitro pharmacodynamic model simulating serum and bronchial mucus concentrations after 1 g IM once-daily administration, cefodizime demonstrated equivalent bactericidal activity to ceftriaxone against respiratory pathogens including S. aureus, S. pneumoniae, H. influenzae, E. coli, and K. pneumoniae. Both antibiotics achieved 99.9% killing (3-log reduction) within 6-8 hours, with concentrations remaining above MIC for 24 hours [1]. No significant difference in log kill was observed between the two agents [1].

Pharmacodynamics Killing Kinetics Respiratory Pathogens

Analytical Differentiation: Unique HPLC Retention Characteristics for Impurity Profiling

(E)-Cefodizime (CAS 97180-26-2) is the geometric E-isomer impurity of cefodizime that forms via isomerization during synthesis, purification, or storage [1]. It exhibits physicochemical properties distinct from the active Z-isomer, including variations in polarity and reversed-phase retention times, making chromatographic separation challenging and requiring specialized analytical conditions [1]. Identification and quantification demand combined techniques including HPLC with UV detection and confirmatory methods such as LC-MS or NMR [1].

Analytical Chemistry Impurity Profiling HPLC Method Development

(E)-Cefodizime (CAS 97180-26-2): Validated Research and Industrial Application Scenarios


Pharmaceutical Impurity Reference Standard for HPLC Method Validation

(E)-Cefodizime serves as a certified reference standard for the identification, quantification, and control of the E-isomer impurity in cefodizime active pharmaceutical ingredient (API) and finished drug products. Its distinct reversed-phase HPLC retention time and polarity relative to the Z-isomer make it an essential calibrant for developing and validating stability-indicating analytical methods per ICH Q2(R1) guidelines. Quality control laboratories utilize this standard to establish system suitability parameters, determine relative retention times (RRT), and set acceptance criteria for impurity limits in batch release testing [5].

Comparative Pharmacokinetic and Tissue Penetration Studies in Respiratory Infections

Cefodizime's 2.6-fold higher sputum Cmax compared to cefotaxime (1.61 mg/L vs 0.62 mg/L) makes it a valuable compound for investigating the relationship between tissue penetration and clinical efficacy in lower respiratory tract infections [5]. Researchers designing pharmacokinetic/pharmacodynamic (PK/PD) studies to optimize dosing regimens for pneumonia, acute exacerbations of chronic bronchitis, or COPD can leverage cefodizime's favorable tissue distribution profile to achieve higher target site concentrations and potentially improve bacterial eradication rates.

Immunomodulatory Adjunct Therapy in Immunocompromised Host Models

Cefodizime's unique thio-thiazolyl side-chain confers immunomodulatory properties absent in other third-generation cephalosporins, including enhancement of phagocyte bactericidal function, restoration of NK cell activity, and stimulation of IL-1 and interferon production [5][6]. This dual antimicrobial-immunomodulatory mechanism makes cefodizime particularly suited for preclinical and clinical studies in immunocompromised populations (e.g., chemotherapy patients, transplant recipients, advanced HIV) where host defense augmentation may be critical for infection resolution beyond direct antibacterial activity.

Once-Daily Dosing Regimen Optimization for Outpatient Parenteral Antibiotic Therapy (OPAT)

With a prolonged elimination half-life of 3.5-3.7 hours (terminal half-life up to 7.9 hours) supporting once-daily administration, cefodizime is an ideal candidate for outpatient parenteral antibiotic therapy (OPAT) programs [5][6]. Healthcare systems and clinical researchers evaluating cost-effective treatment strategies for community-acquired infections can utilize cefodizime to reduce nursing visits, shorten hospital length of stay, and improve patient adherence compared to shorter-acting cephalosporins requiring multiple daily doses. Its equivalent bactericidal activity to ceftriaxone in pharmacodynamic models further supports its viability as a once-daily alternative for respiratory infections [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for (E)-Cefodizime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.